molecular formula C8H12N2O2S B573336 Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate CAS No. 183302-79-6

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B573336
CAS No.: 183302-79-6
M. Wt: 200.256
InChI Key: WKKQOGJHTXSUIQ-UHFFFAOYSA-N
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Description

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with isopropyl hydrazinecarbothioamide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Carboxylic acids, amides, esters, and other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Comparison with Similar Compounds

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives, such as:

    4-(Methyl)-1,2,3-thiadiazole-5-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    4-(Phenyl)-1,2,3-thiadiazole-5-carboxylate: Contains a phenyl group, which can influence its chemical and biological properties.

    4-(Ethyl)-1,2,3-thiadiazole-5-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity compared to other thiadiazole derivatives.

Properties

IUPAC Name

ethyl 4-propan-2-ylthiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-6(5(2)3)9-10-13-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKQOGJHTXSUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660701
Record name Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183302-79-6
Record name Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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